(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid
CAS No.:
Cat. No.: VC13458587
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO3 |
|---|---|
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | 2-[(1-benzylpiperidin-2-yl)methoxy]acetic acid |
| Standard InChI | InChI=1S/C15H21NO3/c17-15(18)12-19-11-14-8-4-5-9-16(14)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,18) |
| Standard InChI Key | VIQOBTATEPJQGB-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)COCC(=O)O)CC2=CC=CC=C2 |
| Canonical SMILES | C1CCN(C(C1)COCC(=O)O)CC2=CC=CC=C2 |
Introduction
Synthesis and Preparation
Synthetic Routes
The synthesis of (1-benzyl-piperidin-2-ylmethoxy)-acetic acid typically involves multi-step processes:
-
Piperidine Ring Formation:
-
Introduction of Methoxyacetic Acid:
-
Hydrolysis and Purification:
-
Step 1: React ethyl 2-(dimethoxyphosphoryl)acetate with sodium hydride in tetrahydrofuran (THF).
-
Step 2: Add 1-benzylpiperidin-4-one to the reaction mixture, stirring at 20°C for 1.3 hours.
-
Yield: ~98% after purification.
Pharmacological Applications
Monoacylglycerol Lipase (MAGL) Inhibition
Benzylpiperidine derivatives, including structurally related compounds, exhibit reversible MAGL inhibition. MAGL regulates endocannabinoid signaling, making it a target for neurodegenerative diseases and cancer .
-
Compound 9 (a benzylpiperidine analog) showed against MAGL, with improved aqueous solubility (5,466 ng/mL) compared to earlier analogs .
-
The benzyl group facilitates cation-π interactions with MAGL’s hydrophobic pocket, while the acetic acid moiety enhances solubility .
Anticancer Activity
Piperidine scaffolds are prevalent in anticancer agents. For instance:
-
Compound 20 (a fluorinated benzylpiperidine) demonstrated against MAGL and antiproliferative effects in breast and ovarian cancer cells .
-
The methoxyacetic acid side chain may modulate cell permeability and target engagement .
Research Findings and Challenges
ADME Properties
-
Aqueous Solubility: 3,213 ng/mL (improved over earlier analogs due to the acetic acid group) .
-
Permeability: Moderate membrane penetration (PAMPA assay), suitable for central nervous system targeting .
-
Metabolic Stability: The benzylpiperidine fragment resists cytochrome P450 oxidation, enhancing pharmacokinetics .
Selectivity and Toxicity
-
Selectivity: Benzylpiperidine derivatives show minimal off-target effects against FAAH and ABHD6 enzymes .
-
Toxicity: Limited data exist, but structural analogs exhibit low cytotoxicity in non-cancerous cells (e.g., in hMSC cells) .
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume